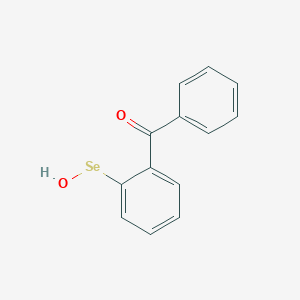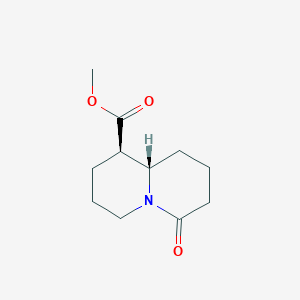
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cyclohexanone with an amine, followed by esterification. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its biological effects. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizine derivatives: Compounds with similar bicyclic structures and nitrogen-containing heterocycles.
Quinolone derivatives: Compounds with similar quinoline structures and biological activities.
Uniqueness
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- is unique due to its specific structural features and potential applications. Its cis-configuration and specific functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
85588-63-2 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl (1R,9aS)-6-oxo-1,2,3,4,7,8,9,9a-octahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-15-11(14)8-4-3-7-12-9(8)5-2-6-10(12)13/h8-9H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
RPCGMNNYJAFAML-BDAKNGLRSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCN2[C@H]1CCCC2=O |
Kanonische SMILES |
COC(=O)C1CCCN2C1CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


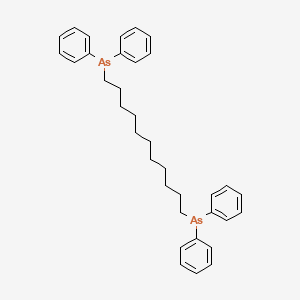
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)

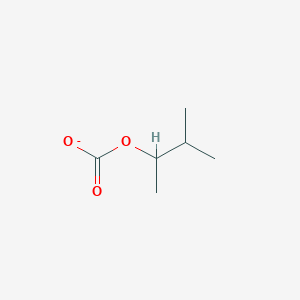
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
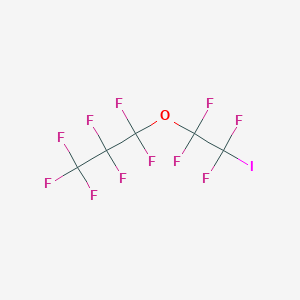
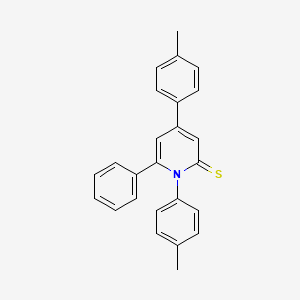
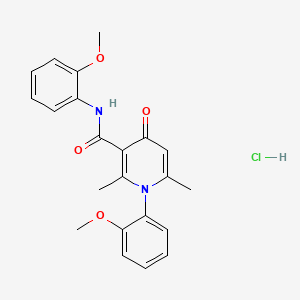
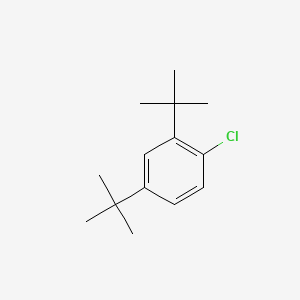
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
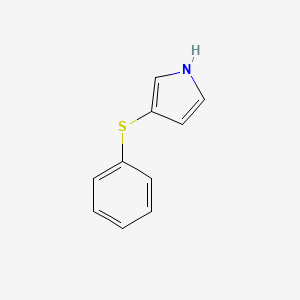

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
